molecular formula C13H13Cl2NO B2689094 2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile CAS No. 1152643-46-3

2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile

Cat. No. B2689094
CAS RN: 1152643-46-3
M. Wt: 270.15
InChI Key: VYZXLQHZYHZADF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile, also known as DDCP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. DDCP belongs to the class of compounds known as enaminones, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Nitration Process in Microreactors

In a continuous flow microreactor system, a continuous nitration process of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, which is a key intermediate for the synthesis of the important triazolinone herbicide Sulfentrazone, was developed . This process improved reaction efficiency and achieved higher yields compared to traditional batch reactors .

Synthesis of Sulfentrazone

The compound is a key intermediate in the synthesis of Sulfentrazone, a triazolinone herbicide developed by FMC in the United States . Sulfentrazone has outstanding efficacy against annual broad-leaved weeds, grasses, and sedges, especially against sulfonylurea resistant weeds .

Chemical Research

The compound is used in chemical research, particularly in the development of new and efficient processes . For example, it is used in the study of the effects of molar ratio of mixed acids, molar ratio of nitric acid to substrate, reaction temperature, total flow rate and residence time in the microreactor on nitration reaction .

Kinetics Study

A characterization kinetics study was conducted on the nitration reaction of this compound, and the pre-exponential-factor and activation energy were obtained . The activation energy of the reaction is 40.204 kJ/mol .

Mass Transfer Efficiency

The continuous flow microreactor system greatly increased liquid-liquid two phases mass transfer efficiency, while accurately controlling the reaction temperature and residence time in the reactor .

Anti-inflammatory Agents

2-(2,4-Dichlorophenoxy)acetic acid and its derivatives, which can be synthesized from this compound, are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .

properties

IUPAC Name

2-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO/c1-13(2,3)12(17)10(7-16)9-5-4-8(14)6-11(9)15/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZXLQHZYHZADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C#N)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile

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